3-[(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one
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Overview
Description
3-[(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the quinazolinone core, the introduction of the piperidine ring, and the attachment of the oxadiazole moiety. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-[(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, allowing for the creation of a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can yield a wide range of structurally diverse compounds.
Scientific Research Applications
3-[(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazolinone derivatives and oxadiazole-containing molecules. Examples include:
- 3-[[1-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one
- 2-(1,2,4-Oxadiazol-5-yl)anilines
Uniqueness
What sets 3-[(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one apart is its unique combination of structural features, which may confer distinct biological activities and chemical reactivity
Properties
IUPAC Name |
3-[[1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-14(2)19-22-18(27-23-19)12-24-9-7-15(8-10-24)11-25-13-21-17-6-4-3-5-16(17)20(25)26/h3-6,13-15H,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHLEBFUELEGFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CN2CCC(CC2)CN3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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